molecular formula C23H27N5O3 B13396395 N-butanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine

N-butanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine

Cat. No.: B13396395
M. Wt: 421.5 g/mol
InChI Key: OKAQHVJSXLGXET-UHFFFAOYSA-N
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Description

Chemical Structure: This compound (CAS: 952652-79-8) is a valine derivative featuring a butanoyl (C4 acyl) group and a biphenylmethyl substituent with a tetrazole ring at the 2′-position . Its systematic name is (S)-2-(N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)butyramido)-3-methylbutanoic acid .

Role in Pharmaceuticals:
It is recognized as Valsartan Impurity B, a byproduct or intermediate in the synthesis of valsartan (Diovan®), a blockbuster angiotensin II receptor blocker (ARB) used for hypertension and heart failure .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H27N5O3

Molecular Weight

421.5 g/mol

IUPAC Name

2-[butanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C23H27N5O3/c1-4-7-20(29)28(21(15(2)3)23(30)31)14-16-10-12-17(13-11-16)18-8-5-6-9-19(18)22-24-26-27-25-22/h5-6,8-13,15,21H,4,7,14H2,1-3H3,(H,30,31)(H,24,25,26,27)

InChI Key

OKAQHVJSXLGXET-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Biphenyl-Tetrazole Core

Key Reaction: Bromination and subsequent cyclization or substitution reactions to introduce the tetrazole group onto the biphenyl scaffold.

  • Method:
    • Starting from biphenyl derivatives, selective bromination at the 4'-position is performed using N-bromosuccinimide (NBS) in the presence of radical initiators like dibenzoyl peroxide in inert solvents such as tetrachloromethane or acetonitrile.
    • The brominated intermediate then undergoes nucleophilic substitution with azide ions, followed by cyclization to form the tetrazole ring, often using reagents like sodium azide and suitable catalysts or conditions.

Data Reference:
A patent describes bromination of biphenyl compounds in boiling tetrachloromethane with NBS and radical initiators, followed by azide substitution to form the tetrazole ring (see,).

Formation of the Amino Acid Backbone

Key Reaction:
Preparation of the valine derivative involves esterification or protection of amino groups, followed by coupling reactions.

  • Method:
    • Z-Valine methyl ester is commonly used as a starting material.
    • The amino group can be protected with tert-butyloxycarbonyl (Boc) or similar groups.
    • Coupling with biphenyl-tetrazole intermediates is achieved via amide bond formation, typically using carbodiimide coupling agents like EDC or DCC in inert solvents.

Data Reference:
Preparation of valine derivatives is well-described in patent literature, with coupling reactions carried out in inert solvents such as dichloromethane or tetrahydrofuran (see,).

Key Reaction:
Introduction of the butanoyl group onto the amino group of the valine derivative.

  • Method:
    • The amino group of the valine intermediate is reacted with butanoyl chloride or butanoic acid anhydride.
    • The reaction is performed in inert solvents like dichloromethane or toluene.
    • Tertiary amines such as triethylamine or N-methylmorpholine are used as bases to neutralize the generated HCl and facilitate acylation.

Reaction Conditions:

  • Temperature: Usually maintained at 0°C to room temperature.
  • Equivalents: 1-3 equivalents of acyl chloride per amino group.
  • Duration: Typically 2-24 hours depending on reaction scale.

Data Reference:
Patent procedures describe acylation using valeroyl chloride in the presence of triethylamine, with reaction times around 2 hours at 0°C, followed by purification steps (see,).

Purification and Characterization

  • Purification:

    • The crude product is purified via recrystallization, chromatography, or solvent extraction.
    • Common solvents include ethanol, methanol, or mixtures with hexane or ethyl acetate.
  • Characterization:

    • Infrared (IR) spectroscopy confirms functional groups (NH, C=O, tetrazole ring).
    • Nuclear magnetic resonance (NMR) spectroscopy verifies structure.
    • Mass spectrometry (MS) confirms molecular weight.

Summary of the Preparation Method

Step Description Reagents & Conditions References
1. Bromination Bromination of biphenyl N-bromosuccinimide, radical initiator, boiling tetrachloromethane ,
2. Azide substitution & cyclization Formation of tetrazole ring Sodium azide, heat ,
3. Coupling with valine Amide bond formation Valine methyl ester, EDC or DCC, inert solvent ,
4. Acylation Introduction of butanoyl group Butanoyl chloride, triethylamine, dichloromethane ,
5. Purification Recrystallization or chromatography Ethanol, methanol, etc. General practice

Additional Notes

  • The synthesis of N-butanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine can be optimized by controlling reaction temperatures, reagent equivalents, and purification steps to maximize yield and purity.
  • Variations in the acylation step, such as using acid anhydrides instead of acid chlorides, are possible depending on desired reaction conditions.
  • The process aligns with established methods for related angiotensin receptor blockers (ARBs) like valsartan, with modifications to incorporate the butanoyl group.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(N-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

(S)-2-(N-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural features can be exploited in the design of novel materials with specific properties, such as conductivity or stability.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may find use in the development of new catalysts, polymers, or other industrially relevant materials.

Mechanism of Action

The mechanism of action of (S)-2-(N-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)butyramido)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural elements allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The biphenyl and tetrazole moieties play crucial roles in this binding process, while the butyramido group contributes to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Valsartan (Primary Reference Compound)

Structure: N-Pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine (C₂₄H₂₉N₅O₃; MW: 435.53 g/mol) *. Key Differences:

  • Acyl chain length: Valsartan has a pentanoyl (C5) group vs. the butanoyl (C4) group in the target compound.
  • Bioactivity : The longer acyl chain in valsartan enhances angiotensin II receptor (AT₁) binding affinity and oral bioavailability compared to the shorter-chain impurity .
Parameter N-Butanoyl Derivative (Impurity B) Valsartan
Acyl Chain Length C4 C5
Molecular Weight 421.49 g/mol 435.53 g/mol
Receptor Binding (AT₁) Lower affinity High affinity
Pharmacokinetics Shorter half-life Optimized absorption

Other ARBs and Analogs

a. Losartan
  • Structure : Features a 2-butyl-4-chloroimidazole core instead of valine.
  • Activity : Requires metabolic activation to EXP3174 (carboxylic acid derivative) for full efficacy, unlike valsartan and its analogs, which are active per se .
b. Candesartan
  • Structure : Contains a benzimidazole ring with a carboxylate group.
  • Potency : 10-fold higher AT₁ affinity than valsartan due to its rigid, planar structure .
c. D-Valsartan
  • Structure : Enantiomer of valsartan with (R)-configuration.
  • Activity : Negligible therapeutic effect, highlighting the importance of stereochemistry in ARBs .
a. Valsartan Ethyl Ester
  • Structure: N-Pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine ethyl ester (C₂₆H₃₁N₅O₃; MW: 485.56 g/mol).
  • Role : Key intermediate in valsartan synthesis; hydrolysis yields the active drug .
b. Benzyl Ester Derivatives
  • Example: Benzyl (2S)-3-methyl-2-[pentanoyl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoate (CAS: 137863-20-8).
  • Use : Protective group in synthesis to prevent premature hydrolysis .

Pharmacological and Industrial Significance

Bioactivity Differences

  • The butanoyl derivative exhibits reduced AT₁ antagonism compared to valsartan, as shown in receptor-binding assays .

Industrial Relevance

  • Synthesis Challenges : The target compound arises during valsartan production via incomplete acylation or ester hydrolysis .
  • Regulatory Limits: Pharmacopeial standards (e.g., USP) cap impurities like N-butanoyl derivatives at ≤0.15% to ensure drug safety .

Biological Activity

N-butanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine, also known as Valsartan Related Compound B, is an important compound in pharmacological research, particularly in the context of antihypertensive therapies. This article explores its biological activity, focusing on its interactions with biological systems, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C23H27N5O3
  • Molecular Weight : 421.49 g/mol
  • CAS Number : 952652-79-8
  • IUPAC Name : (2S)-2-[butanoyl[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid

The compound features a biphenyl moiety substituted with a tetrazole group, which is critical for its biological activity. The presence of the butanoyl group enhances its lipophilicity and receptor binding affinity.

1. Antihypertensive Effects

This compound acts primarily as an antagonist of the angiotensin II receptor type 1 (AT1). This mechanism is crucial for managing hypertension by blocking the vasoconstrictive effects of angiotensin II:

  • Mechanism of Action : The compound inhibits AT1 receptors in a non-competitive manner, leading to a dose-dependent reduction in blood pressure. This is attributed to its slow dissociation from the receptor, which enhances its antihypertensive efficacy compared to other agents like Losartan .

2. Structure-Activity Relationship (SAR)

Research indicates that variations in the acyl chain length and substitutions on the amide group significantly influence receptor affinity:

Compound VariationAffinity for AT1 Receptor
Butanoyl GroupHigh
Valeric ChainOptimal
Tetrazole MoietyEssential

The optimal structure includes a butanoyl chain and a tetrazole moiety, which are crucial for effective receptor interaction .

3. Anti-inflammatory Activity

In addition to its antihypertensive properties, this compound has been shown to exhibit anti-inflammatory effects:

  • Inhibition of Lck Activity : Similar compounds have demonstrated the ability to block Lck activity, which plays a role in T-cell activation and inflammatory responses. This suggests potential applications in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profiles of this compound:

  • Study on CHO-hAT(1) Cells : A study conducted on Chinese hamster ovary (CHO) cells expressing human AT1 receptors confirmed that structural variations significantly affect binding affinity and biological activity. The most potent derivatives showed high selectivity for AT1 over other receptors .
  • Comparative Analysis with Other Sartans : In comparative studies with other angiotensin receptor antagonists, this compound exhibited superior antihypertensive effects and lower side effects, making it a candidate for further clinical development .

Q & A

Q. What are the critical synthetic steps for N-butanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves three key steps:

Esterification : Reacting the tetrazole-protected intermediate (compound X) with oxalic acid to form oxalate salt Xa, which stabilizes the intermediate for subsequent reactions .

Acylation : Treating Xa with valeryl chloride in the presence of a base (e.g., triethylamine) to introduce the butanoyl group, forming compound XI .

Deprotection : Removing the triphenylmethyl (Trt) protecting group under anhydrous acidic conditions (e.g., HCl in dioxane) to yield the final compound .

  • Critical Factors :
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance acylation efficiency.
  • Base Selection : Strong bases (e.g., NaOH) during deprotection minimize side reactions .

Q. How is the stereochemical integrity of the compound confirmed during synthesis?

  • Methodological Answer :
  • Chiral HPLC : Employed to resolve enantiomers using columns like Chiralpak AD-H with a hexane/isopropanol mobile phase. Retention time comparisons with reference standards validate the (S)-configuration .
  • Optical Rotation : Measured using a polarimeter ([α]D²⁵ = +75° to +85° in methanol) to confirm enantiopurity .

Advanced Research Questions

Q. What analytical strategies are recommended for resolving contradictions in impurity profiles across studies?

  • Methodological Answer :
  • Multi-Method Approach :
Impurity Analytical Technique Reference
(R)-enantiomerChiral HPLC (Phenomenex Lux Cellulose-3)
N-Butyryl analogLC-MS/MS (m/z 435 → 291 transition)
Benzyl ester byproductNMR (δ 5.1 ppm, singlet for benzyl CH₂)
  • Cross-Validation : Compare impurity retention times and spectral data against pharmacopeial standards (e.g., USP Valsartan Impurity C) .

Q. How does combining this compound with dipeptidyl peptidase IV (DPP-IV) inhibitors enhance pancreatic β-cell function?

  • Methodological Answer :
  • Synergistic Mechanism :

AT1R Blockade : The compound antagonizes angiotensin II type 1 receptors (AT1R), reducing oxidative stress and β-cell apoptosis .

GLP-1 Stabilization : DPP-IV inhibitors (e.g., LAF237) prolong glucagon-like peptide-1 (GLP-1) activity, amplifying glucose-stimulated insulin secretion .

  • Experimental Design :
  • In Vivo Models : Use db/db mice treated with 10 mg/kg of the compound and 1 mg/kg LAF237 for 8 weeks. Assess β-cell proliferation (Ki67 staining) and fibrosis (Masson’s trichrome) .

Q. What strategies mitigate challenges in scaling up the synthesis while maintaining tetrazole ring stability?

  • Methodological Answer :
  • Protection-Deprotection : Use Trt or SEM (2-(trimethylsilyl)ethoxymethyl) groups during acylation to prevent tetrazole ring degradation .
  • Process Optimization :
  • Temperature Control : Maintain reaction temperatures below 40°C during deprotection to avoid ring-opening side reactions .
  • Catalysis : Employ Pd/C or ZnBr₂ to accelerate deprotection without compromising yield .

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